Riligustilid

Übersicht

Beschreibung

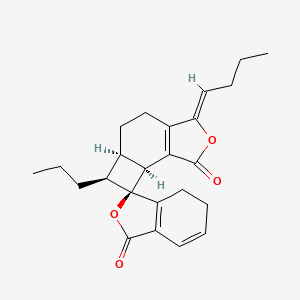

Riligustilide is a nonsteroidal phytoprogestogen found in Ligusticum chuanxiong . It is a very weak agonist of the progesterone receptor .

Synthesis Analysis

Riligustilide is a kind of phthalide dimer that can be isolated from the radix of Angelica sinensis . It has been subjected to photochemically-promoted dimerization processes under a range of conditions . By such means, varying distributions of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been obtained .Molecular Structure Analysis

The molecular structure of Riligustilide is determined by X-ray crystallography . It is a powerful technique to determine the three-dimensional molecular structure of small molecule compounds and biological macromolecules at atomic resolution .Chemical Reactions Analysis

Riligustilide undergoes photochemically-promoted dimerization processes leading to both [2 + 2] and [4 + 2] cycloadducts . The structures of three of the dimeric natural products tokinolides A-C and riligustilide as well certain related (isomeric) compounds have been confirmed by single-crystal X-ray analysis .Physical And Chemical Properties Analysis

Riligustilide has a chemical formula of C24H28O4 and a molar mass of 380.484 g·mol−1 .Wissenschaftliche Forschungsanwendungen

Behandlung von Nierenschäden

Riligustilid hat sich als wirksam bei der Behandlung von Nierenschäden erwiesen . Es wurde beobachtet, dass die Intensität der Nierenfibrose bei mit this compound behandelten Ratten im Vergleich zu den Kontrolltieren deutlich reduziert war . Die Verbindung linderte Nierenschäden bei 5/6-nephrektomierten (5/6NX) Ratten deutlich stärker als in der Kontrollgruppe . Die Ratten in der 5/6-NX-Gruppe ohne verabreichte this compound entwickelten früher Albuminurie mit schwereren Symptomen .

Reninblockade

This compound hat sich gezeigt, dass es die Expression von Renin, einem Hormon, das den Blutdruck und den Flüssigkeitshaushalt reguliert, herunterreguliert . Diese Eigenschaft macht es zu einem potenziellen Kandidaten für die Entwicklung einer neuen Kategorie von Anti-Nephropathie-Medikamenten, die direkt auf Renin abzielen .

Verlagerung des CREB-CBP-Komplexes

This compound spielt eine wichtige Rolle bei der Verlagerung des CREB-CBP-Komplexes, der an der Transkription von DNA in RNA beteiligt ist . Diese Eigenschaft könnte bei der Behandlung von Krankheiten von Vorteil sein, bei denen die normale Funktion des CREB-CBP-Komplexes gestört ist .

Neuroprotektive Wirkungen

Es wurde berichtet, dass this compound neuroprotektive Wirkungen hat . Dies deutet darauf hin, dass es möglicherweise zur Behandlung von neurologischen Erkrankungen eingesetzt werden könnte, obwohl in diesem Bereich weitere Forschung erforderlich ist .

Zytotoxizität gegen Krebs

This compound hat sich als zytotoxisch gegen Krebs erwiesen . Diese Eigenschaft könnte es zu einem potenziellen Kandidaten für die Entwicklung neuer Krebsmedikamente machen .

GABAa-Rezeptorbindung

This compound hat sich gezeigt, dass es eine kompetitive Bindungsfähigkeit zum GABAa-Rezeptor aufweist, einem zentralen Rezeptor des inhibitorischen Neurotransmitters . Dies deutet darauf hin, dass es möglicherweise zur Behandlung von Erkrankungen im Zusammenhang mit der Funktion des GABAa-Rezeptors eingesetzt werden könnte .

Wirkmechanismus

Target of Action

Riligustilide primarily targets the progesterone receptor and renin . It acts as a weak agonist of the progesterone receptor . In the context of renal injury, it has been shown to down-regulate the expression of renin .

Mode of Action

Riligustilide interacts with its targets by binding to them. As a weak agonist of the progesterone receptor, it can initiate a cellular response, albeit at a lower intensity . In renal injury, it down-regulates the expression of renin, thereby reducing its activity .

Biochemical Pathways

It has been shown to influence the renin-angiotensin system, which plays a crucial role in blood pressure regulation and fluid balance . By down-regulating renin, Riligustilide can potentially affect this system and its downstream effects .

Result of Action

Riligustilide has been shown to have a protective effect on renal injury. In studies, it significantly alleviated renal injury in different nephrotic models . It was found to decrease the intensity of kidney fibrosis and alleviate symptoms of albuminuria .

Eigenschaften

IUPAC Name |

(3S,3'Z,5'aR,6'S,7'aS)-3'-butylidene-6'-propylspiro[4,5-dihydro-2-benzofuran-3,7'-5,5a,6,7a-tetrahydro-4H-cyclobuta[g][2]benzofuran]-1,1'-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28O4/c1-3-5-11-19-16-13-12-14-17(8-4-2)24(21(14)20(16)23(26)27-19)18-10-7-6-9-15(18)22(25)28-24/h6,9,11,14,17,21H,3-5,7-8,10,12-13H2,1-2H3/b19-11-/t14-,17+,21+,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYSOMZQRYGBSKN-DRQJQJQISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC=C1C2=C(C3C(CC2)C(C34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC/C=C\1/C2=C([C@@H]3[C@H](CC2)[C@@H]([C@@]34C5=C(C=CCC5)C(=O)O4)CCC)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101337087 | |

| Record name | Riligustilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89354-45-0 | |

| Record name | Riligustilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089354450 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Riligustilide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101337087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RILIGUSTILIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6GB38T262B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

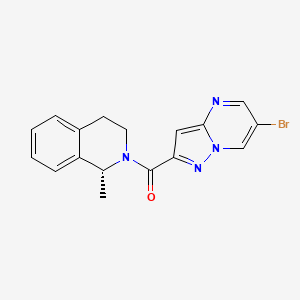

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

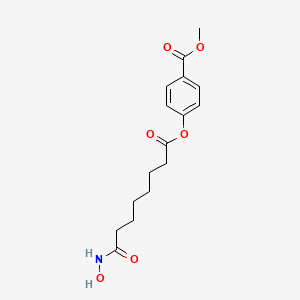

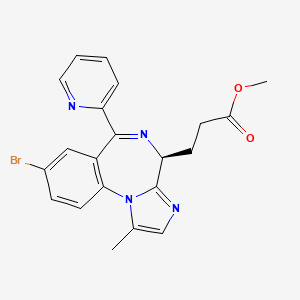

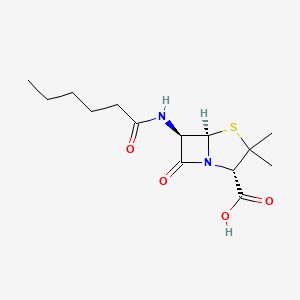

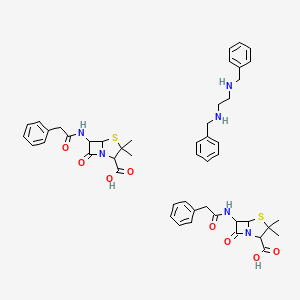

Feasible Synthetic Routes

Q & A

A: Riligustilide has been shown to interact with the CREB-CBP transcription factor complex, leading to the downregulation of renin expression. [, ] This interaction reduces the activity of the renin-angiotensin system, ultimately contributing to its reno-protective effects. [, ] Additionally, Riligustilide activates PPARγ and the insulin signaling pathway, improving insulin sensitivity and enhancing glucose uptake and glycogenesis. [] It also upregulates the AMPK-TORC2-FoxO1 axis, leading to decreased gluconeogenesis. []

A: Riligustilide is a dimeric phthalide. Its molecular formula is C20H22O4 and its molecular weight is 326.39 g/mol. [, , , ] Detailed spectroscopic data, including 1H and DOSY NMR data, can be found in various publications. [, , ]

A: Riligustilide has been identified as a naturally occurring compound in both fresh and dried rhizomes of Ligusticum porteri, confirming it is not solely a post-harvest product. [, ] It is also found in varying quantities in Ligusticum chuanxiong, commercially known as Rhizoma Chuanxiong. [, , , , ]

A: Studies show that drying methods, such as sun-drying or drying at 60°C, can significantly increase the content of Riligustilide in Ligusticum chuanxiong. [] Similar increases were observed after processing methods like stir-frying. [, ]

A: Research suggests that Riligustilide exhibits potential anti-diabetic effects. In high-fat diet-induced T2DM mice, Riligustilide administration resulted in reduced hyperglycemia, decreased hyperinsulinemia, and improved glucose intolerance. [] These findings suggest Riligustilide could be a promising candidate for T2DM treatment. []

A: Yes, High Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS) has been successfully employed to simultaneously analyze and quantify Riligustilide and other constituents in Ligusticum chuanxiong extracts. [, ] This method offers a specific and reliable approach for quality control of herbal medicines. [, ]

A: Riligustilide exhibits a range of pharmacological activities, including reno-protective, [, ] anti-diabetic, [] and potential neuroprotective effects. [] It has shown efficacy in various animal models, including spontaneously hypertensive rats, diabetic nephropathy models, and models of renal injury. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.